molecular formula C10H19NO B13277359 2-{2-Aminobicyclo[2.2.2]octan-2-yl}ethan-1-ol

2-{2-Aminobicyclo[2.2.2]octan-2-yl}ethan-1-ol

Cat. No.: B13277359
M. Wt: 169.26 g/mol
InChI Key: ZGQNFWQKZNADBT-UHFFFAOYSA-N
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Description

2-{2-Aminobicyclo[222]octan-2-yl}ethan-1-ol is a bicyclic amine compound with a unique structure that includes a bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Aminobicyclo[2.2.2]octan-2-yl}ethan-1-ol typically involves the reaction of bicyclo[2.2.2]octane derivatives with appropriate amine and alcohol groups. One common method involves the reduction of a bicyclo[2.2.2]octane ketone derivative followed by amination and subsequent reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{2-Aminobicyclo[2.2.2]octan-2-yl}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{2-Aminobicyclo[2.2.2]octan-2-yl}ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{2-Aminobicyclo[2.2.2]octan-2-yl}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-{2-Aminobicyclo[2.2.2]octan-2-yl}methanol hydrochloride: A similar compound with a hydroxyl group instead of an ethan-1-ol group.

    2-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol: A related compound lacking the amino group.

Uniqueness

2-{2-Aminobicyclo[2.2.2]octan-2-yl}ethan-1-ol is unique due to its combination of a bicyclic framework with both amine and alcohol functional groups. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-(2-amino-2-bicyclo[2.2.2]octanyl)ethanol

InChI

InChI=1S/C10H19NO/c11-10(5-6-12)7-8-1-3-9(10)4-2-8/h8-9,12H,1-7,11H2

InChI Key

ZGQNFWQKZNADBT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CC2(CCO)N

Origin of Product

United States

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